molecular formula C19H16N4O4S B2519303 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941968-42-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No.: B2519303
CAS No.: 941968-42-9
M. Wt: 396.42
InChI Key: MUQOBQHAJLORJF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a thiazole ring, and a phenylureido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reactions: The benzo[d][1,3]dioxole moiety is then coupled with the thiazole ring through a nucleophilic substitution reaction.

    Introduction of the Phenylureido Group: This step involves the reaction of the intermediate compound with phenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the thiazole ring or the phenylureido group.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the thiazole ring and phenylureido group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

Uniqueness

Compared to similar compounds, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide is unique due to the presence of the thiazole ring and the phenylureido group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in scientific and industrial fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c24-17(20-9-12-6-7-15-16(8-12)27-11-26-15)14-10-28-19(22-14)23-18(25)21-13-4-2-1-3-5-13/h1-8,10H,9,11H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQOBQHAJLORJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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